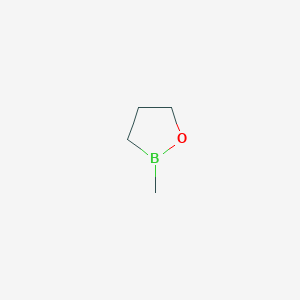
2-Methyl-1,2-oxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1,2-oxaborolane is an organoboron compound that features a five-membered ring structure containing both boron and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-1,2-oxaborolane can be synthesized through several methods. One common approach involves the reaction of 2-methylfuran with boron trihalides under controlled conditions. Another method includes the use of allyl alcohol and boron trialkyls, where the allyl alcohol slowly adds to the trialkylboron on heating to 150-160°C .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using boron trihalides and suitable organic precursors. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also involve purification steps such as distillation or recrystallization to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1,2-oxaborolane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert it into boron-containing alcohols or hydrocarbons.
Substitution: It can participate in substitution reactions where the boron atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include boronic acids, borate esters, and various substituted boron compounds. These products are valuable intermediates in organic synthesis and materials science .
Scientific Research Applications
2-Methyl-1,2-oxaborolane has several scientific research applications:
Mechanism of Action
The mechanism by which 2-Methyl-1,2-oxaborolane exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form stable complexes with nucleophiles, which can modulate the activity of enzymes and other proteins. This interaction can lead to changes in cellular signaling pathways and other biological processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Methyl-1,2-oxaborolane include:
- 2-Butyl-1,2-oxaborolane
- 2-Phenyl-1,2-oxaborolane
- 2-Ethyl-1,2-oxaborolane
Uniqueness
What sets this compound apart from these similar compounds is its specific reactivity and stability. The presence of the methyl group in the ring structure influences its chemical behavior, making it a valuable reagent in specific synthetic applications. Additionally, its ability to form stable complexes with biomolecules makes it particularly useful in biological and medical research .
Properties
CAS No. |
920034-00-0 |
|---|---|
Molecular Formula |
C4H9BO |
Molecular Weight |
83.93 g/mol |
IUPAC Name |
2-methyloxaborolane |
InChI |
InChI=1S/C4H9BO/c1-5-3-2-4-6-5/h2-4H2,1H3 |
InChI Key |
AZRSORNPJYUNPU-UHFFFAOYSA-N |
Canonical SMILES |
B1(CCCO1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















